molecular formula C10H12O2S B13901612 3,5-Dimethyl-4-(methylsulfanyl)benzoic acid

3,5-Dimethyl-4-(methylsulfanyl)benzoic acid

Cat. No.: B13901612
M. Wt: 196.27 g/mol
InChI Key: SZRZFSICBKAYCD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(methylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the methylation of 3,5-dimethylbenzoic acid followed by the introduction of the methylsulfanyl group. The reaction conditions typically involve the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The methylsulfanyl group can be introduced using reagents like methylthiol or dimethyl disulfide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and thiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-4-(methylsulfanyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-(methylsulfanyl)benzoic acid is unique due to the combination of its methyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3,5-dimethyl-4-methylsulfanylbenzoic acid

InChI

InChI=1S/C10H12O2S/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H,11,12)

InChI Key

SZRZFSICBKAYCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1SC)C)C(=O)O

Origin of Product

United States

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